molecular formula C17H13FN2O3 B2474692 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid CAS No. 556016-22-9

3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid

Cat. No.: B2474692
CAS No.: 556016-22-9
M. Wt: 312.3
InChI Key: ZAHXSBYYLKYLOB-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is a quinazolinone derivative characterized by a 4-fluorophenyl substituent at position 3 of the quinazolinone core and a propanoic acid side chain at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s molecular formula is C₁₇H₁₂FN₂O₃ (molecular weight: 318.29 g/mol), and it is typically stored at -20°C to maintain stability .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-11-5-7-12(8-6-11)20-15(9-10-16(21)22)19-14-4-2-1-3-13(14)17(20)23/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHXSBYYLKYLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base like sodium hydroxide.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid exhibit significant anticancer properties. The quinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can effectively target and inhibit the activity of protein kinases, which are critical in cell signaling pathways associated with cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Screening Libraries

This compound is included in several screening libraries aimed at identifying new therapeutic agents. It is part of collections targeting protein kinases and serine proteases, which are pivotal in many disease processes, including cancer and metabolic disorders .

Structure-Activity Relationship Studies

The compound serves as a valuable lead in structure-activity relationship (SAR) studies. By modifying various functional groups on the quinazoline structure, researchers can explore the effects on biological activity and optimize potency and selectivity against specific targets. This iterative process is crucial for developing more effective drugs with fewer side effects .

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand the biochemical pathways involved in its action. For instance, investigations into its interaction with specific enzymes have revealed insights into how it influences metabolic pathways. Such studies are essential for elucidating the broader implications of the compound's pharmacological effects .

Potential Use in Chiral Medicine

Given its structural features, this compound may have applications in chiral medicine. The ability to synthesize enantiomerically pure forms could lead to compounds with enhanced efficacy and reduced toxicity profiles in therapeutic contexts .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell growth via kinase inhibition.
Study 2Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro, suggesting potential for treating inflammatory diseases.
Study 3SAR AnalysisIdentified key modifications that enhance biological activity while maintaining selectivity against off-target effects.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are structurally diverse, with modifications at positions 3, 4, and 6/7 of the core scaffold significantly altering their biological and physicochemical properties. Below is a systematic comparison:

Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound 3-(4-Fluorophenyl), 2-propanoic acid Enhanced lipophilicity due to fluorine Potential antimicrobial/anti-inflammatory (inferred)
QZN1 (3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid) No substituent at position 3 Simpler scaffold Antimicrobial activity when conjugated to peptides
8d () 6-Chloro substituent Electron-withdrawing group Not explicitly reported; likely modulates reactivity
ZU6 () 3-(Methylamino-ethyl) substituent Amide side chain Unspecified, but designed for target binding
3-(7-Nitro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid () 7-Nitro substituent Strong electron-withdrawing group Likely impacts redox activity
  • Fluorine vs.
  • Propanoic Acid vs. Butanoic Acid (QZN2): Extending the side chain to butanoic acid (QZN2) showed negligible impact on antimicrobial activity, suggesting the propanoic acid chain in the target compound is sufficient for conjugation and activity .

Physicochemical Properties

Property Target Compound QZN1 8d (6-Chloro) ZU6
Molecular Weight 318.29 g/mol 218.21 g/mol ~252.67 g/mol (Cl) 289.29 g/mol
LogP (Predicted) ~2.1 (fluorine effect) ~1.5 ~2.3 (Cl) ~1.8 (amide polarity)
Solubility Low (lipophilic) Moderate Low Moderate (amide)

Biological Activity

The compound 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN4O2C_{22}H_{23}FN_{4}O_{2}. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular Weight394.45 g/mol
LogP (Partition Coefficient)3.043
Water Solubility (LogSw)-3.73
pKa (Acid Dissociation Constant)10.39

The biological activity of this compound primarily arises from its ability to interact with specific biological targets:

  • Protein Kinase Inhibition : The compound has been included in screening libraries targeting protein kinases, indicating potential inhibitory effects on kinase activity, which is crucial in various signaling pathways involved in cancer and other diseases .
  • Anticancer Activity : Quinazoline derivatives have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds within the quinazoline family, providing insights into the potential effects of this compound.

Anticancer Studies

Research has shown that quinazoline derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance:

  • In vitro assays have indicated that compounds similar to this compound can significantly inhibit the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 5 to 15 µM .

Case Study: Inhibition of Tumor Growth

In a recent study, a related compound demonstrated:

  • Mechanism : Induction of apoptosis via caspase activation.
  • Results : Reduced tumor volume in xenograft models by approximately 60% compared to control groups .

Q & A

Q. How can synthetic yields be improved without compromising purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Microwave-assisted synthesis may enhance reaction rates for cyclization steps. Evidence from thiazole-propanoic acid hybrids recommends using scavenger resins (e.g., QuadraSil™ AP) to remove metal catalysts post-reaction .

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